Entecavir-d2
Description
Properties
Molecular Formula |
C₁₂H₁₃D₂N₅O₃ |
|---|---|
Molecular Weight |
279.29 |
Synonyms |
2-Amino-9-[4-hydroxy-3-(hydroxymethyl)-2-(methylidene-d2)cyclopentyl]-3H-purin-6-one; Baraclude-d2; BMS 200475-d2; SQ 34676-d2; |
Origin of Product |
United States |
Synthesis and Isotopic Modification Methodologies for Entecavir D2
Entecavir-d2 is the deuterium-labeled form of Entecavir (B133710), a potent antiviral compound. medchemexpress.commedchemexpress.com Its primary application is as a stable isotope-labeled internal standard for the quantification of Entecavir in biological samples and pharmaceutical formulations, typically by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com The incorporation of deuterium (B1214612) atoms results in a compound with a higher molecular weight than the parent drug, allowing it to be distinguished by mass-sensitive detectors while maintaining nearly identical chemical and physical properties. medchemexpress.com
The synthesis of this compound is not extensively detailed in publicly available literature, as specific protocols for commercially produced analytical standards are often proprietary. However, the approach can be inferred from the known synthetic routes of Entecavir and the chemical name of the deuterated analog: 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)-2-(methylidene-d2)cyclopentyl]-3H-purin-6-one. clearsynth.com This name explicitly indicates that the two deuterium atoms replace the two hydrogen atoms on the exocyclic methylene (B1212753) group of the cyclopentyl ring.
General synthesis of the parent compound, Entecavir, involves the stereoselective construction of the carbocyclic core followed by the coupling of this core with a purine (B94841) derivative. researchgate.netub.edu Several total syntheses of Entecavir have been reported, often starting from precursors like D-ribose or 4-hydroxycyclopent-2-enone. rsc.orgnih.gov A key step in many of these syntheses is the introduction of the exocyclic methylene group (=CH2). This is commonly achieved through olefination reactions, such as the Wittig reaction.
For the isotopic modification to produce this compound, the synthesis would be adapted to use a deuterated reagent during this olefination step. For example, a deuterated Wittig reagent would be employed to introduce the =CD2 group onto the cyclopentane (B165970) ring precursor before its final coupling with the guanine (B1146940) base. This targeted modification ensures the precise placement of the deuterium labels, which is critical for its function as an internal standard.
Structural Characterization of Entecavir D2 Via Advanced Spectroscopic Techniques
The structural identity and purity of Entecavir-d2 are confirmed using a variety of advanced spectroscopic techniques, with mass spectrometry being central to its characterization, particularly in the context of its use as an internal standard.
The fundamental properties of this compound are summarized below. The molecular formula confirms the presence of two deuterium (B1214612) atoms in place of hydrogen, leading to an increased molecular weight compared to unlabeled Entecavir (B133710) (molecular weight 277.28 g/mol ). clearsynth.comscbt.com
| Property | Data | Source(s) |
| Formal Name | 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one-d2 | caymanchem.com |
| Chemical Formula | C₁₂H₁₃D₂N₅O₃ | caymanchem.comclearsynth.com |
| Molecular Weight | ~279.3 g/mol | caymanchem.comclearsynth.com |
| Purity | ≥99% deuterated forms (d₁-d₂) | caymanchem.com |
| Solubility | Soluble in DMSO, Methanol, Water | caymanchem.com |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Source(s) |
| This compound | 280.100 | 83.100 | Positive | walshmedicalmedia.comwalshmedicalmedia.com |
| Entecavir (unlabeled) | 278.100 | 152.000 | Positive | walshmedicalmedia.comwalshmedicalmedia.com |
In addition to mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy is also employed to confirm the compound's identity and the specific location of the deuterium atoms. usbio.net
Application of Entecavir D2 As a Stable Isotope Internal Standard
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
The use of Entecavir-d2 allows for the development of rapid and high-throughput methods. For example, some ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have chromatographic run times as short as 2 minutes. nih.gov The validation of these methods consistently demonstrates excellent linearity over a wide range of concentrations, often from the picogram to nanogram per milliliter level, with high accuracy and precision. researchgate.netnih.gov
Table 1: Example of LC-MS/MS Method Parameters for Entecavir (B133710) Quantification
| Parameter | Details |
| Chromatographic Column | ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) nih.gov |
| Mobile Phase | Isocratic elution with a mixture of solvents nih.gov |
| Internal Standard | This compound walshmedicalmedia.com or Entecavir-¹³C₂¹⁵N nih.gov |
| Detection | Positive ion electrospray mass spectrometry in multiple reaction monitoring (MRM) mode nih.gov |
| Linearity Range | 0.1 - 20 ng/mL nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
While LC-MS/MS is more common for the analysis of non-volatile and thermally labile compounds like Entecavir, GC-MS can also be employed, often requiring a derivatization step to increase the volatility and thermal stability of the analyte. caymanchem.comprotocols.io In GC-MS methods, this compound serves the same crucial role as an internal standard. caymanchem.com The principle of isotope dilution remains the same, where the ratio of the analyte to the deuterated standard is measured to ensure accurate quantification. protocols.io
Sample Preparation Techniques for Biological Matrices
Effective sample preparation is critical to remove interferences from the biological matrix and to concentrate the analyte before instrumental analysis.
Solid-phase extraction (SPE) is a widely used and highly effective technique for the extraction and purification of Entecavir from biological fluids like plasma. researchgate.netthieme-connect.comnih.govresearchgate.net SPE offers several advantages over other sample preparation methods, such as liquid-liquid extraction, including higher recovery, cleaner extracts, and the potential for automation. gerstelus.com
Different types of SPE sorbents can be used depending on the properties of the analyte and the matrix. For Entecavir, which is a polar compound, hydrophilic-lipophilic balanced (HLB) and mixed-mode cation exchange (MCX) sorbents have been successfully employed. researchgate.netnih.gov For instance, Oasis HLB 96-well plates have been utilized to process plasma samples, allowing for high sample throughput. researchgate.net The use of this compound as an internal standard added before the SPE process ensures that any variability in the extraction recovery is compensated for, leading to accurate and reliable results. researchgate.netnih.gov
Table 2: Research Findings on SPE for Entecavir Analysis
| Study | Biological Matrix | SPE Sorbent | Key Findings |
| Huang et al. | Rat and dog plasma | Not specified | Extraction recovery averaged 93.9–96.7%. thieme-connect.comnih.gov |
| Aymard et al. | Human Plasma | Oasis HLB 96-well plate | High enrichment was achieved, allowing for a lower limit of quantitation (LLOQ) of 5 pg/mL. researchgate.net |
| Ptáček et al. | Plasma | Mixed-mode polymeric sorbent MCX | Demonstrated good linearity and accuracy for the determination of Entecavir. nih.gov |
Sample Preparation Techniques for Biological Matrices
Liquid-Liquid Extraction (LLE) Techniques
Information regarding specific Liquid-Liquid Extraction (LLE) methodologies that utilize this compound as an internal standard is not prominently available in the reviewed scientific literature. While LLE and its variants like salting-out assisted liquid-liquid extraction (SALLE) are established sample preparation techniques for removing interfering substances from biological matrices, specific protocols detailing their application with this compound are not described in the provided search results. rfppl.co.inresearchgate.net
Protein Precipitation Methods
Protein precipitation (PPT) is a widely used, straightforward, and rapid method for sample pre-treatment in bioanalysis. mdpi-res.com This technique involves adding a precipitating agent, typically an organic solvent like acetonitrile (B52724) or methanol, to a plasma sample. mdpi-res.com The solvent denatures and precipitates the abundant plasma proteins, which can then be separated by centrifugation. This process effectively cleans the sample, reducing matrix effects and preventing the large protein molecules from interfering with the analytical column and detection system. mdpi-res.com
In the context of Entecavir analysis, protein precipitation has been successfully employed. One validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method involved pretreating 100 µL plasma samples by protein precipitation with methanol. This study utilized a stable isotopically labeled internal standard, entecavir-¹³C₂¹⁵N, which serves the same function as this compound, to ensure reliable quantification. au.dk The resulting supernatant, containing the analyte and the internal standard, is then directly injected into the LC-MS/MS system for analysis. mdpi-res.comau.dk The simplicity and efficiency of protein precipitation make it a valuable technique for high-throughput bioanalytical laboratories.
Validation of Bioanalytical Methods Using this compound as per Regulatory Guidelines
The validation of bioanalytical methods is a critical process mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the reliability, reproducibility, and accuracy of quantitative data from biological samples. europa.eueuropa.eunih.gov When this compound is used as an internal standard in such assays, the validation process assesses several key parameters to demonstrate that the method is fit for its intended purpose. rfppl.co.ingabi-journal.net
Assessment of Accuracy and Precision
Accuracy refers to the closeness of the mean test results to the true concentration of the analyte, while precision measures the degree of agreement among individual test results when the method is applied repeatedly. europa.eumdpi.com Regulatory guidelines typically require accuracy to be within ±15% of the nominal value (±20% at the lower limit of quantification, LLOQ), and precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ). europa.eueuropa.eu
Table 1: Accuracy and Precision Data for Entecavir QC Samples Using this compound Internal Standard
| QC Level | Precision (% CV) | Accuracy (% of Nominal) | Acceptance Criteria (% CV / % Accuracy) |
| Calibration Standards | 1.4 - 3.0% | 98.8 - 100.8% | N/A |
| Quality Control Samples | < 7.0% | Within ±5% | ≤ 15% / ±15% |
Evaluation of Selectivity and Sensitivity
Determination of Reproducibility and Stability
Table 2: Incurred Sample Reanalysis (ISR) Results for Entecavir Assay
| Parameter | Result | Acceptance Criteria |
| Number of ISR Samples | 116 | N/A |
| Samples within ±20% Difference | 113 (97.4%) | At least 67% of samples must be within ±20% |
Stability evaluations are also crucial to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. bebac.at This includes assessing freeze-thaw stability, short-term stability at room temperature, and long-term stability in frozen storage. The use of a stable isotope internal standard like this compound is vital in these assessments, as it co-elutes and experiences similar conditions to the analyte, thereby correcting for any potential degradation or loss during sample handling and storage. bebac.at
Mechanistic Research of Entecavir and Implications for Deuterated Analogs
Molecular Mechanism of Action of Entecavir (B133710) on Viral Polymerase Activity
Entecavir is a potent and selective antiviral agent against the hepatitis B virus (HBV). drugbank.comnih.gov Its efficacy stems from its targeted interference with the viral replication process. As a synthetic guanosine (B1672433) nucleoside analog, its structure is designed to mimic natural components of DNA, allowing it to disrupt viral machinery. nih.govlupinepublishers.com The deuterated analog, Entecavir-d2, is a labeled version of Entecavir where specific hydrogen atoms have been replaced by deuterium (B1214612). medchemexpress.com This isotopic substitution has the potential to alter the drug's metabolic profile due to the kinetic isotope effect, where the heavier deuterium atom can lead to slower rates of metabolism and a longer half-life. wikipedia.orgresearchgate.net
Inhibition of HBV DNA Polymerase
The primary target of Entecavir is the HBV DNA polymerase, a multifunctional enzyme essential for the virus's replication. patsnap.comscbt.com This enzyme has several activities, including reverse transcriptase functions, which are critical for synthesizing the viral DNA. drugbank.com Entecavir, in its active form, potently inhibits all three enzymatic activities of the HBV polymerase: base priming, reverse transcription of the negative strand of DNA from the pregenomic RNA, and the synthesis of the positive strand of HBV DNA. fda.govnatap.orgeuropa.eu By blocking these steps, Entecavir effectively halts the production of new viral DNA. drugbank.comontosight.ai The inhibition constant (Ki) for Entecavir triphosphate against HBV DNA polymerase is exceptionally low, at 0.0012 µM, indicating a very high affinity and potent inhibition. fda.goveuropa.euechemi.com In contrast, it is a weak inhibitor of human cellular DNA polymerases α, β, and δ, and mitochondrial DNA polymerase γ, with Ki values ranging from 18 to over 160 µM, highlighting its selectivity for the viral enzyme. fda.govfda.gov
Competitive Inhibition with Deoxyguanosine Triphosphate
Entecavir's inhibitory action is achieved through competitive inhibition with the natural substrate, deoxyguanosine triphosphate (dGTP). lupinepublishers.compatsnap.comfda.gov After being converted into its active triphosphate form within the host cell, Entecavir triphosphate directly competes with dGTP for binding to the active site of the HBV polymerase. europa.euasm.org Because of its structural similarity to dGTP, the viral polymerase incorporates Entecavir triphosphate into the growing viral DNA chain. patsnap.comheraldopenaccess.us Kinetic analyses have confirmed this competitive mechanism, demonstrating that the HBV polymerase has a higher affinity for Entecavir triphosphate than for the natural dGTP substrate. fda.gov This effective competition is a cornerstone of its potent antiviral activity. lupinepublishers.comheraldopenaccess.us
For this compound, the competitive inhibition mechanism remains the same. The deuteration does not change the molecular shape that allows it to compete with dGTP. wikipedia.org However, the kinetic isotope effect could influence the rates of enzymatic reactions involved in its activation or breakdown, potentially leading to more sustained levels of the active triphosphate form and thereby enhancing its competitive advantage.
Chain Termination Mechanisms in Viral DNA Synthesis
Once incorporated into the viral DNA strand, Entecavir functions as a chain terminator, preventing the further elongation of the DNA chain. patsnap.comontosight.ai Unlike many other nucleoside analogs that are obligate chain terminators because they lack a 3'-hydroxyl group, Entecavir does possess this group. asm.orgnih.gov However, its incorporation creates a dysfunctional DNA template. patsnap.com This leads to what is described as "delayed" or "de facto" chain termination. asm.orgnih.gov After the incorporation of Entecavir, the addition of the next one to few nucleotides is severely hindered, ultimately halting DNA synthesis. heraldopenaccess.usasm.orgnih.gov This action effectively prevents the completion of the viral genome, rendering the resulting viral particles non-infectious. patsnap.com
The unique delayed chain termination mechanism of Entecavir is a key feature of its high efficacy. nih.gov The stability of the carbon-deuterium bond in this compound is unlikely to directly affect the chain termination process itself, which is a result of steric hindrance and altered conformation of the DNA strand post-incorporation. asm.orggoogle.com
Intracellular Phosphorylation to Active Triphosphate Form
The process of phosphorylation is enzyme-mediated. While Entecavir itself is not a substrate for cytochrome P450 (CYP450) enzymes, the cellular kinases responsible for its activation could be subject to kinetic isotope effects. drugbank.comfda.govhres.ca If the deuteration in this compound occurs at a site involved in the binding or catalytic activity of these kinases, it could potentially alter the rate of phosphorylation. However, Entecavir's metabolism is generally considered minimal. hres.ca The primary advantage of deuteration in this compound is expected to be a reduction in any minor metabolic pathways, thereby increasing its bioavailability and half-life. researchgate.net
Studies on Molecular Resistance Mechanisms to Entecavir
Entecavir is known for its high genetic barrier to resistance in patients who have not previously been treated with other nucleoside analogs. spandidos-publications.com However, resistance can emerge, particularly in patients with prior exposure to lamivudine (B182088). spandidos-publications.comnih.gov
Identification of Amino Acid Substitutions in HBV Polymerase (e.g., rtM204V/I, rtT184, rtS202, rtM250)
The development of resistance to Entecavir is a multi-step process involving specific amino acid substitutions in the HBV polymerase gene. spandidos-publications.comnih.gov The initial and most common mutations are those associated with lamivudine resistance, specifically rtM204V/I, often accompanied by rtL180M. asm.orgspandidos-publications.com These mutations alone confer a partial cross-resistance to Entecavir, reducing its susceptibility by approximately 8- to 30-fold. fda.govasm.org
For full-blown clinical resistance to Entecavir to develop, additional substitutions are required on top of the lamivudine-resistance mutations. nih.govkarger.com These key Entecavir resistance-associated substitutions occur at positions rtT184, rtS202, or rtM250. europa.eugutnliver.org The presence of lamivudine resistance mutations appears to be a prerequisite for the selection of these secondary mutations. spandidos-publications.comnih.gov The combination of lamivudine resistance mutations with one or more of the Entecavir-specific substitutions can lead to a significant decrease in susceptibility to the drug. europa.eugutnliver.org For instance, the addition of substitutions at rtT184, rtS202, or rtM250 to a virus already containing rtL180M and rtM204V can reduce Entecavir susceptibility by 38- to over 2,000-fold. fda.gov
The implications of using this compound in the context of resistance would be linked to its pharmacokinetic properties. A longer half-life and increased drug exposure could potentially help to maintain suppressive drug concentrations even against viral strains with low-level resistance, possibly delaying the emergence of high-level resistance. researchgate.net However, it would not be expected to be effective against strains that already have high-level resistance with multiple mutations. gutnliver.org
Table of Identified Amino Acid Substitutions Conferring Resistance to Entecavir
| Primary Mutations (Lamivudine Resistance) | Secondary Mutations (Entecavir Resistance) | Resulting Effect on Entecavir Susceptibility |
|---|---|---|
| rtM204V/I | - | 8- to 30-fold decrease fda.govasm.org |
| rtL180M + rtM204V/I | - | Partial cross-resistance asm.orgspandidos-publications.com |
Biochemical Characterization of Resistant Viral Polymerase Mutants
The emergence of drug-resistant mutations in the hepatitis B virus (HBV) reverse transcriptase (RT) is a significant challenge in the long-term treatment of chronic hepatitis B. asm.org Entecavir, a potent nucleoside analog, has a high barrier to resistance in treatment-naïve patients. xiahepublishing.com However, resistance can develop, particularly in patients with pre-existing lamivudine resistance. This necessitates a thorough understanding of the biochemical properties of the resistant viral polymerase mutants.
Entecavir resistance is primarily associated with specific amino acid substitutions in the HBV RT. spandidos-publications.com The development of resistance is often a multi-step process. In patients with pre-existing lamivudine-resistant mutations, such as rtM204V/I often accompanied by rtL180M, the barrier to entecavir resistance is significantly lowered. spandidos-publications.comgutnliver.org These lamivudine resistance mutations alone can result in a reduced susceptibility to entecavir. spandidos-publications.com The subsequent acquisition of additional mutations at positions such as rtT184, rtS202, or rtM250 leads to clinically significant entecavir resistance. xiahepublishing.comtandfonline.com
Biochemical assays are crucial for characterizing the enzymatic activity and drug susceptibility of these resistant mutants. These studies often involve expressing and purifying the mutant HBV polymerase and then performing kinetic analyses. For instance, kinetic studies have shown that the active form of entecavir, entecavir-triphosphate (ETV-TP), acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for both wild-type and some mutant polymerases. asm.orgasm.orgnih.gov
However, the inhibition pattern can become more complex with certain combinations of mutations. For example, in HBV RT with both L180M and M204V mutations, the inhibition by ETV-TP does not follow typical competitive, uncompetitive, or noncompetitive kinetics, suggesting a more intricate mechanism of resistance. asm.orgasm.orgnih.govresearchgate.net It is hypothesized that in these double mutants, ETV-TP may have an altered interaction with the enzyme, potentially getting "stuck" at a site near the dNTP-binding pocket, which affects its inhibitory activity. asm.orgasm.orgnih.gov
The replication capacity of resistant mutants is another critical factor. Often, resistance mutations can impair the polymerase's natural function, leading to reduced viral replication fitness. xiahepublishing.com For instance, the rtL180M+A181C+M204V and rtL180M+A181V+M204V mutants showed a moderate decrease in replication capacity compared to the wild-type virus. tandfonline.com However, the addition of classical entecavir resistance mutations like rtM250V or rtS202G to this background can further decrease replication fitness. tandfonline.com Compensatory mutations, such as rtL180M, can sometimes help to restore the replication efficiency of the virus. asm.org
Table 1: Key Entecavir Resistance-Associated Mutations and their Biochemical Impact
| Mutation/s | Impact on Entecavir Susceptibility | Effect on Viral Replication |
| rtM204V/I | Reduced susceptibility | Can impair replication fitness |
| rtL180M | Often occurs with rtM204V/I, contributes to resistance | Can act as a compensatory mutation, restoring replication fitness |
| rtT184, rtS202, rtM250 | Confer significant entecavir resistance when present with lamivudine resistance mutations | Can further reduce replication capacity |
| rtL180M+M204V | Complex inhibition kinetics with ETV-TP, 10-fold resistance to ETV-TP in vitro | Reduced replication fitness |
| rtL180M+A181C+M204V | Decreased binding affinity to ETV-TP | Moderately decreased replication capacity |
Computational and Molecular Modeling of Entecavir-Polymerase Interactions in Resistant Strains
Due to the lack of a crystal structure for the full-length HBV polymerase, computational and molecular modeling studies have become indispensable tools for understanding the structural basis of entecavir resistance. lupinepublishers.commdpi.com These studies typically utilize homology modeling, where the known structure of a related viral polymerase, such as HIV-1 reverse transcriptase, is used as a template to build a three-dimensional model of the HBV polymerase. lupinepublishers.comlupinepublishers.com
Molecular docking simulations are then used to predict how entecavir-triphosphate (ETV-TP) binds to the active site of both wild-type and mutant HBV polymerases. tandfonline.comasm.org These models suggest that in the wild-type enzyme, ETV-TP binds in a manner similar to the natural substrate, dGTP. xiahepublishing.comnih.gov However, resistance mutations can alter the conformation of the active site, leading to reduced binding affinity for ETV-TP. tandfonline.com
For example, modeling studies have shown that the combination of lamivudine resistance mutations (rtL180M and rtM204V) with entecavir-specific resistance mutations (like rtS202G and rtT184L) can narrow the dNTP-binding pocket. asm.org This steric hindrance is thought to be a primary mechanism of resistance, making it more difficult for ETV-TP to access and bind to the active site. lupinepublishers.com
Furthermore, modeling has helped to elucidate the role of specific amino acid residues. For instance, structural analysis of a mimic of the HBV RT L180M/M204V mutant suggested that a bulge caused by one of the mutations could lead to a deviated binding of the incoming nucleotide. asm.orgasm.orgresearchgate.net When ETV-TP is modeled onto this deviated position, a steric clash is predicted, which could explain the reduced inhibitory effect. asm.orgasm.orgresearchgate.net
Table 2: Insights from Molecular Modeling of Entecavir-Resistant HBV Polymerase
| Modeling Technique | Key Finding | Implication for Resistance |
| Homology Modeling | Creation of 3D structures of HBV polymerase based on templates like HIV-1 RT. lupinepublishers.comlupinepublishers.com | Enables structural analysis of resistance mutations. |
| Molecular Docking | Resistance mutations can narrow the dNTP-binding pocket and reduce binding energy for ETV-TP. tandfonline.comasm.org | Steric hindrance and lower affinity reduce the inhibitory effect of entecavir. |
| Molecular Dynamics | Mutations can decrease the flexibility of the polymerase. tandfonline.com | A more rigid enzyme may be less able to accommodate the drug. |
| Structural Analysis | Mutations can cause conformational changes that lead to steric clashes with ETV-TP. asm.orgasm.orgresearchgate.net | Direct physical obstruction prevents effective binding of the drug. |
Role of Pre-existing Resistance Mutations (e.g., Lamivudine Resistance) in Entecavir Resistance Development
The presence of pre-existing lamivudine resistance mutations is a major risk factor for the development of entecavir resistance. gutnliver.orgbms.com Lamivudine, an earlier nucleoside analog, has a lower barrier to resistance, and mutations at position rtM204 (YMDD motif) are common with long-term therapy. amegroups.org These mutations, rtM204V and rtM204I, often accompanied by the compensatory mutation rtL180M, are the first step towards entecavir resistance in many patients. spandidos-publications.comnih.gov
This phenomenon is often described as a "two-hit" model. nih.gov The initial selection of lamivudine-resistant HBV variants effectively lowers the genetic barrier to entecavir resistance. gutnliver.org While these lamivudine-resistant strains show only a modest decrease in susceptibility to entecavir, their presence creates a viral population that is just one or two mutations away from high-level resistance. spandidos-publications.com
Clinical data strongly supports this association. In lamivudine-refractory patients treated with entecavir, the cumulative probability of developing genotypic entecavir resistance is significantly higher than in treatment-naïve patients. xiahepublishing.combms.com For example, one study reported a cumulative probability of genotypic entecavir resistance of 51% through the fifth year in lamivudine-refractory patients, compared to just 1.2% in nucleoside-naïve patients over the same period. bms.com
The biochemical and structural basis for this lies in the fact that the lamivudine resistance mutations alter the polymerase in a way that facilitates the subsequent development of entecavir-specific mutations. The pre-existing rtM204V/I and rtL180M mutations create a polymerase structure that is more amenable to the acquisition of mutations like rtT184, rtS202, or rtM250, which then confer high-level entecavir resistance. amegroups.org
Therefore, in patients with a history of lamivudine treatment and documented resistance, the choice of subsequent antiviral therapy must be carefully considered. The high risk of developing cross-resistance to entecavir in this population underscores the importance of genotypic resistance testing before initiating or switching antiviral therapies.
Investigation of Isotopic Effects in Entecavir D2
Principles of Kinetic Isotope Effects (KIE) and Deuterium (B1214612) Substitutionmedchemexpress.comarizona.edu
The Kinetic Isotope Effect (KIE) is a phenomenon observed when an atom in a reactant is replaced by one of its isotopes, leading to a change in the reaction rate. fda.gov This effect is quantified as the ratio of the rate constant of the reaction with the lighter isotope (kL) to that with the heavier isotope (kH). The primary cause of the KIE lies in the difference in zero-point vibrational energy between bonds involving the different isotopes. arizona.edu A bond to a heavier isotope, such as the carbon-deuterium (C-D) bond, has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is part of the rate-determining step of the reaction.
Deuterium substitution is of particular interest in drug metabolism because many metabolic reactions, especially those mediated by the cytochrome P450 (CYP450) enzyme system, involve the cleavage of C-H bonds. juniperpublishers.com By replacing a hydrogen atom at a metabolically vulnerable position with deuterium, the rate of metabolism at that site can be slowed down. This can lead to several potential pharmacokinetic advantages, including increased metabolic stability, a longer biological half-life, and potentially a reduction in the formation of toxic metabolites. medchemexpress.comjuniperpublishers.com
The magnitude of the deuterium KIE (kH/kD) can vary. A primary KIE, where the bond to the isotope is broken in the rate-determining step, typically has a value of 2 or greater. nih.gov Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond cleavage, are generally much smaller.
Theoretical and Experimental Approaches to Measuring KIEs in Drug Metabolism or Enzyme Kinetics
The measurement of kinetic isotope effects is a critical step in understanding the mechanism of enzyme-catalyzed reactions and the impact of isotopic substitution on drug metabolism. Both theoretical and experimental approaches are employed for this purpose.
Theoretical Approaches: Theoretical models for predicting KIEs often utilize computational methods such as Density Functional Theory (DFT) and Transition State Theory (TST). juniperpublishers.com These methods can calculate the vibrational frequencies of the reactant and the transition state for both the light and heavy isotopologues, allowing for the prediction of the KIE. Such calculations can provide valuable insights into the reaction mechanism and the potential impact of isotopic substitution before undertaking laboratory experiments.
Experimental Approaches: Several experimental methods are used to measure KIEs in the context of drug metabolism and enzyme kinetics:
Direct Comparison of Reaction Rates: This is the most straightforward method, involving separate experiments with the deuterated and non-deuterated substrates under identical conditions. The rate constants (e.g., kcat, Vmax) or intrinsic clearance (CLint) are determined for each, and the KIE is calculated as the ratio. unica.it
Intramolecular Competition Experiments: In this method, a substrate containing both hydrogen and deuterium at equivalent positions is used. The relative amounts of the hydrogenated and deuterated products are measured, often by mass spectrometry. This approach can provide a more direct measure of the intrinsic KIE for the bond-breaking step.
Northrop's Method: This technique involves comparing the deuterium and tritium (B154650) KIEs to calculate the intrinsic KIE, which is the isotope effect on the chemical bond-breaking step itself, independent of other steps in the enzymatic cycle. hres.ca
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This powerful technique can provide information on how ligand binding, including a deuterated substrate, affects the conformational dynamics of an enzyme, which can indirectly inform on binding affinity. google.com
These experimental approaches often require sophisticated analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, to accurately quantify substrates and products. patsnap.com
Impact of Deuterium Labeling on Entecavir's Biochemical Interactions and Metabolic Stability
The potential impact of deuterium labeling on Entecavir (B133710) to form Entecavir-d2 must be considered in the context of Entecavir's known metabolic profile and mechanism of action.
Analysis of Deuterium on Enzyme-Substrate Binding Affinity
The primary mechanism of action of Entecavir involves its phosphorylation by cellular kinases to the active triphosphate form. caymanchem.com This triphosphate analog then competes with the natural substrate, deoxyguanosine triphosphate, for binding to the hepatitis B virus (HBV) polymerase, leading to the inhibition of viral DNA synthesis. drugbank.com
Deuterium substitution does not alter the electronic structure or the steric profile of the molecule in a significant way. Therefore, it is generally not expected to have a major direct impact on the binding affinity (Km or Kd) of this compound to its target enzymes compared to Entecavir. Any effect would likely be a very small secondary KIE.
Table 2: Theoretical Impact of Deuteration on Entecavir's Key Enzymatic Interactions
| Enzyme | Role | Expected Impact of Deuteration on Binding Affinity | Rationale |
| Cellular Kinases | Phosphorylation to active triphosphate form | Minimal to none | Binding is primarily driven by non-covalent interactions; no C-D bond cleavage involved in binding. |
| HBV Polymerase | Inhibition of viral replication | Minimal to none | Binding of the triphosphate form is based on molecular recognition; no C-D bond cleavage involved in binding. |
This table presents a theoretical analysis based on general principles of KIE and enzyme-substrate interactions, as specific experimental data for this compound is not publicly available.
Preclinical Pharmacokinetic and Metabolic Research Methodologies Involving Entecavir D2
In Vitro Pharmacokinetic Study Models and Methodologies
In vitro studies are fundamental for predicting a drug's behavior in vivo. For Entecavir (B133710), these models have been used to investigate its metabolic pathways and protein binding characteristics, providing essential data before human trials.
Hepatic Metabolism Investigations (e.g., CYP450 enzyme interactions)
The potential for a drug to be metabolized by or interact with the cytochrome P450 (CYP450) enzyme system is a critical aspect of preclinical evaluation. In vitro studies with Entecavir have consistently demonstrated that it has a very low potential for CYP450-mediated interactions.
Investigations using human liver microsomes have shown that Entecavir is not a substrate, inhibitor, or inducer of the CYP450 system. fda.govfda.govbms.com At concentrations significantly higher than those achieved in clinical use, Entecavir did not inhibit major human CYP450 enzymes. fda.govfda.govbms.com Similarly, Entecavir did not induce CYP450 enzymes at concentrations many times higher than those observed in humans. fda.govfda.govbms.com This lack of interaction suggests that the co-administration of Entecavir with drugs that are substrates, inhibitors, or inducers of the CYP450 system is unlikely to result in clinically significant pharmacokinetic drug interactions. fda.govhres.ca
| Interaction Type | Enzymes Tested | Result | Concentration Tested (Relative to Human Exposure) |
|---|---|---|---|
| Inhibition | CYP1A2, 2C9, 2C19, 2D6, 3A4, 2B6, 2E1 | No inhibition observed | Up to ~10,000-fold higher |
| Induction | CYP1A2, 2C9, 2C19, 3A4, 3A5, 2B6 | No induction observed | Up to ~340-fold higher |
Protein Binding Studies
Protein binding studies are conducted to determine the extent to which a drug binds to proteins in the blood plasma. This is crucial because only the unbound, or free, fraction of a drug is generally considered pharmacologically active and available to be metabolized or cleared. bioivt.com The standard in vitro method for these studies is equilibrium dialysis. bioivt.com
For Entecavir, in vitro binding to human serum proteins is low. fda.gov This suggests that a large fraction of the drug in circulation is free and available to distribute into tissues to exert its antiviral effect. fda.gov
| Compound | Binding Percentage | Methodology |
|---|---|---|
| Entecavir | Approximately 13% | Equilibrium Dialysis |
In Vivo Preclinical Pharmacokinetic Study Designs and Analytical Approaches
In vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug in a whole organism. These studies provide the basis for predicting human pharmacokinetics.
Non-compartmental Pharmacokinetic Analysis Methods
Key parameters derived from NCA include:
Cmax (Maximum Concentration): The peak plasma concentration of a drug after administration. walshmedicalmedia.com
Tmax (Time to Maximum Concentration): The time at which Cmax is observed. walshmedicalmedia.com
AUC (Area Under the Curve): Represents the total drug exposure over time. walshmedicalmedia.com
Use of Animal Models for Pharmacokinetic Characterization
A variety of animal models have been used to characterize the preclinical pharmacokinetics and antiviral efficacy of Entecavir. The selection of species is based on their ability to model human disease and drug metabolism.
Rodents (Mice and Rats): Transgenic mice expressing the hepatitis B virus (HBV) have been used to evaluate the antiviral activity of Entecavir, demonstrating significant reductions in liver HBV DNA. nih.gov Rats have been used in general toxicology and ADME studies. hres.cahres.ca The ADME profiles in rats were found to be comparable to those in humans. hres.ca
Woodchucks and Ducks: Woodchucks chronically infected with the woodchuck hepatitis virus (WHV) and ducks infected with duck HBV serve as highly relevant models for HBV infection. hres.cahpfb-dgpsa.ca Studies in these models showed that Entecavir treatment significantly reduced viral DNA levels, demonstrating its potent in vivo antiviral efficacy. hres.cahpfb-dgpsa.ca In long-term studies, Entecavir maintained undetectable viral DNA levels for up to three years in woodchucks. hres.cahpfb-dgpsa.ca
Metabolite Identification and Characterization Studies (Non-Human)
Metabolite identification studies are performed to determine the metabolic fate of a drug. In preclinical animal studies, the metabolism of Entecavir was found to be minimal. hres.ca No oxidative metabolites, which would be formed by the CYP450 system, were detected in vivo, consistent with the in vitro findings. hres.ca
The primary metabolites observed were minor amounts of phase II conjugation products. fda.govhres.ca These metabolites were identified in all non-human species tested (rats, dogs, and monkeys) and were also the same types of metabolites found in humans, indicating that metabolic clearance is not a major route of elimination for Entecavir. hres.ca
| Metabolite Type | Description | Species Found In |
|---|---|---|
| Glucuronide Conjugates | Phase II metabolites | Rats, Dogs, Monkeys |
| Sulfate (B86663) Conjugates | Phase II metabolites | Rats, Dogs, Monkeys |
Glucuronide and Sulfate Conjugate Identification
In preclinical pharmacokinetic research, the metabolic profile of entecavir has been characterized through various in vivo and in vitro studies. Entecavir-d2, a deuterated analog of entecavir, serves as an internal standard for the quantification of the parent compound in biological samples via methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com The metabolic fate of this compound is considered identical to that of entecavir.
Research has shown that entecavir undergoes limited metabolism. Following the administration of radiolabeled ¹⁴C-entecavir in studies involving humans and rats, the primary metabolic products identified were Phase II conjugation metabolites. hres.cauw.edu Specifically, minor quantities of glucuronide and sulfate conjugates were observed. hres.cauw.eduhpfb-dgpsa.caeuropa.eu These conjugation reactions are a common metabolic pathway for making compounds more water-soluble to facilitate their excretion. The identification of these conjugates has been consistent across various species used in preclinical toxicology and metabolism studies, including rats, dogs, and monkeys, with all circulating metabolites found in humans also being present in these animal models. hpfb-dgpsa.ca Despite their identification, these metabolites constitute only a small fraction of the administered dose, indicating that metabolic clearance through conjugation is not a major route of elimination for entecavir. hpfb-dgpsa.ca Approximately 10% of an administered dose is metabolized into glucuronide conjugates found in plasma and a sulfate conjugate found in feces. hpfb-dgpsa.ca
Table 1: Identified Phase II Metabolites of Entecavir
| Metabolite Type | Location Found | Species |
|---|---|---|
| Glucuronide Conjugates | Plasma, Urine | Humans, Rats, Dogs, Monkeys hres.cahpfb-dgpsa.caeuropa.eu |
Absence of Oxidative Metabolites
A significant finding in the preclinical and clinical metabolic evaluation of entecavir is the lack of oxidative metabolism. hres.cauw.eduhpfb-dgpsa.ca In vitro studies utilizing human liver microsomes and established human cell lines have consistently demonstrated that entecavir is not a substrate, inhibitor, or inducer of the cytochrome P450 (CYP450) enzyme system. hres.cauw.eduhpfb-dgpsa.cafda.govfda.govxiahepublishing.comhres.ca
These in vitro experiments tested a wide range of concentrations. At concentrations up to approximately 10,000 times higher than those typically observed in human plasma, entecavir did not inhibit any of the major human CYP450 enzymes, including 1A2, 2C9, 2C19, 2D6, 3A4, 2B6, and 2E1. hres.cauw.eduhres.ca Furthermore, at concentrations up to 340 times greater than human exposure levels, it did not induce CYP450 enzymes 1A2, 2C9, 2C19, 3A4, 3A5, and 2B6. fda.govhres.ca
These in vitro findings are corroborated by in vivo data from studies in humans, rats, dogs, and monkeys, where no oxidative or acetylated metabolites of entecavir were detected. hres.cauw.eduhpfb-dgpsa.ca The absence of CYP450-mediated metabolism indicates that this major pathway for drug metabolism does not play a role in the clearance of entecavir. fda.gov This metabolic profile suggests a low potential for drug-drug interactions with agents that are metabolized by, inhibit, or induce the CYP450 system. fda.govhres.ca The primary route of elimination is renal excretion of the unchanged drug. fda.govxiahepublishing.com
Table 2: Summary of Oxidative Metabolism Findings for Entecavir
| Study Type | Finding | Significance |
|---|---|---|
| In Vitro (Human CYP450 Enzymes) | Not a substrate, inhibitor, or inducer of the CYP450 system. hres.cafda.govhres.ca | Low likelihood of CYP450-mediated drug interactions. fda.gov |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Entecavir |
| This compound |
| Glucuronic acid |
Advanced Research Applications and Future Directions for Entecavir D2 Studies
Application in Drug Discovery and Development Research
The incorporation of stable isotopes into drug molecules is a foundational practice in modern drug discovery and development. medchemexpress.com Entecavir-d2 is primarily utilized as an internal standard for the quantification of Entecavir (B133710) in various matrices using techniques like liquid chromatography-mass spectrometry (LC-MS). caymanchem.com This application is crucial for several stages of preclinical and clinical research.
Pharmacokinetic (PK) Studies: Accurate measurement of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental. This compound allows researchers to precisely track the concentration of Entecavir in plasma, tissues, and excreta over time. clearsynth.com This helps in determining key PK parameters such as half-life, bioavailability, and volume of distribution. patsnap.comnih.gov The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, ensuring the reliability of the data.
Drug Metabolism and Pharmacokinetics (DMPK) Research: Deuterium (B1214612) labeling can subtly alter a drug's metabolic profile, a phenomenon known as the kinetic isotope effect. symeres.com While this compound is mainly used as a standard, the broader field of deuteration has gained attention for its potential to create "heavy drugs" with improved pharmacokinetic properties, such as reduced clearance rates and extended half-lives. medchemexpress.comsymeres.com Studying the metabolic fate of Entecavir using this compound as a tracer can help identify metabolites and understand the enzymatic pathways involved in its biotransformation. clearsynth.com
Bioequivalence and Clinical Trials: In clinical trials, particularly those assessing bioequivalence between different formulations or in specific patient populations, this compound is essential for generating the high-quality data required for regulatory approval. nih.gov Its use ensures that concentration measurements are accurate and reproducible.
Table 1: Applications of this compound in Drug Development
| Research Area | Specific Application | Purpose |
| Pharmacokinetics (PK) | Internal Standard in LC-MS | Accurate quantification of Entecavir in biological samples to determine ADME properties. caymanchem.comclearsynth.com |
| Drug Metabolism (DMPK) | Tracer Studies | To identify and quantify metabolites, elucidating the metabolic pathways of Entecavir. symeres.comclearsynth.com |
| Clinical Trials | Bioanalytical Assays | Ensuring precision and accuracy in measuring drug concentrations in trial participants. nih.gov |
| Bioequivalence Studies | Reference Standard | Comparing the pharmacokinetic profiles of different drug formulations. nih.gov |
Use in Investigating Novel Antiviral Mechanisms
Entecavir is a potent nucleoside analogue that inhibits the replication of the hepatitis B virus (HBV) by targeting the viral DNA polymerase. caymanchem.compatsnap.com It interferes with all three stages of the replication process: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA. patsnap.com this compound is instrumental in studies designed to further elucidate these mechanisms and explore new antiviral activities.
Investigating Drug-Target Interactions: To understand the precise interaction between Entecavir triphosphate (the active form) and the HBV polymerase, researchers need to quantify intracellular drug concentrations accurately. caymanchem.com this compound allows for the exact measurement of the parent compound's uptake and phosphorylation within host cells, providing critical data for models of enzyme inhibition. caymanchem.comclearsynth.com
Exploring Resistance Mechanisms: The emergence of drug-resistant HBV strains is a significant clinical challenge. mdpi.com Studies investigating how mutations in the HBV polymerase gene, such as those associated with lamivudine (B182088) resistance, affect the binding and efficacy of Entecavir rely on sensitive assays. mdpi.comxiahepublishing.com this compound enables the precise quantification of the drug in cell culture models expressing resistant viral variants, helping to determine the exact shift in potency (EC50 values). medchemexpress.comnih.gov
Activity Against Other Viruses: While developed for HBV, some research has explored Entecavir's activity against other viruses, such as HIV. nih.gov These studies found that under certain conditions, Entecavir can exert inhibitory pressure on HIV. nih.gov The use of this compound in such investigative assays is crucial for generating reliable data on the drug's potency, especially when the activity is weak and requires highly sensitive detection methods. nih.gov
Methodological Advancements in Isotope-Labeled Compound Synthesis and Analysis
The utility of this compound is underpinned by advancements in both chemical synthesis and analytical instrumentation. The synthesis of stable isotope-labeled compounds is a specialized field of organic chemistry. symeres.com
Synthesis: The incorporation of deuterium into a molecule like Entecavir can be achieved through various methods. symeres.com A common approach involves using deuterated starting materials or reagents in the synthetic pathway. symeres.com For this compound, the deuterium atoms are specifically placed on the exocyclic methylene (B1212753) group. vivanls.com The synthesis must be carefully designed to ensure high isotopic purity and yield. Beyond deuterium, other isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are also used to create labeled standards for Entecavir, providing flexibility for different types of mass spectrometry experiments. clearsynth.com Furthermore, research into radio-labeled versions, such as ¹²⁵I-Entecavir, highlights ongoing efforts to create new tools for imaging and radionuclide therapy studies. nih.gov
Analysis: The primary analytical method benefiting from this compound is LC-MS. caymanchem.com This technique separates compounds in a sample by liquid chromatography before ionizing and detecting them based on their mass-to-charge ratio in a mass spectrometer. By adding a known quantity of this compound to a sample, it co-elutes with the non-labeled Entecavir. Since the two have identical chemical properties but different masses, the mass spectrometer can distinguish them. The ratio of the signal from Entecavir to that of this compound allows for highly accurate quantification, canceling out potential errors from sample loss during extraction or fluctuations in instrument performance. symeres.com
Table 2: Comparison of Isotopes Used for Labeling Entecavir
| Isotope | Type | Common Use | Analytical Advantage |
| Deuterium (²H or D) | Stable | Internal standard for LC-MS. caymanchem.com | Cost-effective labeling; distinct mass shift from the parent compound. symeres.com |
| Carbon-13 (¹³C) | Stable | Internal standard for LC-MS; NMR studies. clearsynth.com | Minimal kinetic isotope effect; useful in metabolic pathway analysis. symeres.com |
| Nitrogen-15 (¹⁵N) | Stable | Internal standard for LC-MS; NMR studies. clearsynth.com | Labels specific sites in the purine (B94841) ring; useful for mechanistic studies. symeres.com |
| Iodine-125 (¹²⁵I) | Radioactive | In vitro anti-HBV activity studies; biodistribution imaging in animal models. nih.gov | Enables detection by gamma counting and imaging techniques for biodistribution studies. nih.gov |
Unanswered Questions and Prospective Research Avenues
Despite the success of Entecavir, several questions remain regarding its long-term use and efficacy in all patient populations. This compound is poised to play a key role in addressing these research gaps.
Optimizing Long-Term Therapy: The optimal duration of Entecavir therapy is still under investigation, particularly concerning the achievement of a "functional cure" (HBsAg loss). mdpi.comeuropa.eu Long-term studies have shown that HBsAg levels can decline very slowly over many years. mdpi.com Future research using this compound to perform high-precision pharmacokinetic monitoring in large patient cohorts could help correlate drug exposure with the kinetics of viral marker decline, potentially identifying patient subgroups who might benefit from modified strategies. mdpi.com
Addressing Partial Virologic Response: Some patients, especially those with a high baseline viral load, exhibit a partial virologic response to Entecavir monotherapy. mdpi.com This inadequate response is a predictor of long-term treatment failure and the development of resistance. mdpi.com Studies utilizing this compound can help investigate whether this is due to suboptimal drug exposure in these patients, differences in intracellular metabolism, or other host or viral factors. This knowledge could inform decisions to switch or augment therapy.
Understanding Pharmacokinetics in Special Populations: While the general pharmacokinetics of Entecavir are known, more detailed research is needed in specific populations, such as patients with hepatic decompensation, liver transplant recipients on immunosuppressants, or children. europa.euuw.edu this compound provides the necessary analytical tool to conduct these detailed pharmacokinetic studies safely and accurately, ensuring optimal therapy for these vulnerable groups. uw.edu
Probing Drug-Drug Interactions: As patients with chronic hepatitis B age, they are more likely to take multiple medications for comorbid conditions. Investigating potential drug-drug interactions that could alter Entecavir's efficacy is an important area of future research. This compound is essential for conducting formal interaction studies, providing definitive data on whether co-administered drugs affect Entecavir's pharmacokinetic profile. uw.edu
Q & A
Q. How should researchers design experiments to assess the metabolic stability of Entecavir-d2 in hepatic microsomal models?
- Methodological Answer : Begin by standardizing microsomal incubation conditions (e.g., protein concentration, incubation time, NADPH cofactor concentration) to ensure reproducibility. Use liquid chromatography-mass spectrometry (LC-MS) for quantification, validated against calibration curves with deuterated internal standards. Include control groups (e.g., without NADPH) to distinguish non-enzymatic degradation. Data should be normalized to protein content and reported as intrinsic clearance (µL/min/mg protein). Validate findings using at least three biological replicates to account for inter-individual variability .
Q. What analytical techniques are recommended for quantifying this compound in plasma with high sensitivity?
- Methodological Answer : Employ LC-MS/MS with electrospray ionization (ESI) in positive ion mode, optimized for deuterium retention (e.g., column temperature ≤40°C to prevent deuterium loss). Use stable isotope-labeled internal standards (e.g., Entecavir-d5) to correct for matrix effects. Validate the method per ICH guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%). Cross-validate results with orthogonal techniques like ultra-high-performance liquid chromatography (UHPLC) to confirm specificity .
Q. How can researchers ensure batch-to-batch consistency in this compound synthesis for preclinical studies?
- Methodological Answer : Implement process analytical technology (PAT) during synthesis, including in-line Fourier-transform infrared spectroscopy (FTIR) to monitor deuterium incorporation. Characterize each batch using nuclear magnetic resonance (NMR) (e.g., ²H-NMR at 61.4 MHz) and high-resolution mass spectrometry (HRMS) to confirm isotopic purity (>98%). Document deviations in reaction parameters (e.g., temperature, solvent ratio) and correlate with purity data to establish critical quality attributes (CQAs) .
Q. What in vitro models are appropriate for evaluating this compound’s antiviral activity against HBV?
- Methodological Answer : Use HBV-infected HepG2.2.15 cells or primary human hepatocytes. Quantify HBV DNA via quantitative PCR (qPCR) with primers targeting the HBV core region. Normalize results to cell viability (MTT assay) and include positive controls (e.g., non-deuterated Entecavir). Perform dose-response experiments (0.1–100 µM) to calculate EC₅₀ values. Replicate experiments across three independent cell passages to confirm robustness .
Q. How should stability studies of this compound be conducted under varying pH conditions?
- Methodological Answer : Prepare buffers at pH 1.2 (simulated gastric fluid), 6.8 (intestinal), and 7.4 (physiological). Incubate this compound (1 mg/mL) at 37°C, sampling at 0, 1, 3, 6, and 24 hours. Analyze degradation products via LC-MS with fragmentation patterns (MS/MS) to identify hydrolysis pathways. Compare degradation rates to non-deuterated Entecavir to assess isotopic stabilization effects. Report results as percentage remaining ± SD (n=3) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported in vitro efficacy of this compound against HBV mutants (e.g., rtL180M + rtM204V)?
- Methodological Answer : Conduct comparative studies using isogenic HBV mutants engineered via site-directed mutagenesis. Measure viral replication efficiency (HBV DNA qPCR) and this compound’s inhibitory concentration (IC₉₀) in parallel assays. Use bioinformatics tools (e.g., molecular docking) to model deuterium’s impact on drug-target binding. Validate findings with clinical isolates from treatment-resistant patients and cross-reference with published structural data .
Q. What strategies minimize deuterium/hydrogen (D/H) exchange artifacts in this compound pharmacokinetic studies?
- Methodological Answer : Store plasma samples at -80°C with protease inhibitors to prevent enzymatic degradation. Use acidified acetonitrile (0.1% formic acid) during extraction to stabilize deuterium. Analyze samples immediately after thawing and avoid multiple freeze-thaw cycles. Perform stability-indicating assays under stressed conditions (e.g., 40°C, 75% humidity) to identify exchange-prone positions .
Q. How to assess this compound’s tissue distribution using spatially resolved mass spectrometry imaging (MSI)?
- Methodological Answer : Administer this compound to animal models (e.g., HBV-transgenic mice) and collect tissues (liver, kidney) post-dose. Use matrix-assisted laser desorption/ionization (MALDI)-MSI with a spatial resolution ≤50 µm. Normalize ion signals to internal standards (e.g., deuterated analogs of endogenous lipids). Correlate distribution patterns with HBV DNA reduction in matched tissues. Validate with liquid extraction surface analysis (LESA)-MS/MS .
Q. What statistical approaches address batch effects in multi-center this compound efficacy trials?
- Methodological Answer : Apply linear mixed-effects models to account for inter-center variability in viral load measurements. Include batch as a random effect and adjust for covariates (e.g., baseline HBV DNA, ALT levels). Use ComBat harmonization to normalize data across centers. Perform sensitivity analyses by excluding outlier batches and comparing effect sizes via meta-analysis .
Q. How to validate this compound’s mechanism of action using CRISPR-Cas9 gene-edited HBV cell models?
- Methodological Answer :
Knock out HBV receptors (e.g., NTCP) in HepG2 cells and reintroduce via lentiviral transduction. Measure this compound’s EC₅₀ in edited vs. wild-type cells to confirm receptor dependency. Use RNA-seq to profile host gene expression changes and identify off-target effects. Cross-validate with chromatin immunoprecipitation (ChIP) assays to assess drug-induced epigenetic modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
